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molecular formula C10H12ClN B183668 (3-Chlorobenzyl)cyclopropylamine CAS No. 51586-21-1

(3-Chlorobenzyl)cyclopropylamine

Cat. No. B183668
M. Wt: 181.66 g/mol
InChI Key: VALINFAZSMPKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129538B1

Procedure details

1C was synthesized from 3-chlorobenzaldehyde (20.0 g, 142.3 mmol) using the procedure described for 1A as clear liquid. ESI-MS:m/z 182.08 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C=O.Cl[C:11]1[C:21]([Cl:22])=[CH:20][CH:19]=[CH:18][C:12]=1[CH2:13][NH:14][CH:15]1[CH2:17][CH2:16]1>>[Cl:22][C:21]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[CH2:13][NH:14][CH:15]1[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CNC2CC2)C=CC=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CNC2CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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